5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. It features a pyrazole ring fused with a pyridine ring and is substituted with a hydroxymethyl group and a methyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
This compound can be synthesized through various chemical reactions involving pyrazole derivatives and pyridine precursors. It may also be found in nature or derived from natural products, though specific natural sources are not well-documented in the literature.
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine is classified as a heterocyclic aromatic compound. It falls under the broader category of nitrogen-containing heterocycles, which are known for their diverse biological activities.
The synthesis of 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine typically involves:
The synthesis may require careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize the synthesized compound.
The molecular structure of 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine can be depicted as follows:
The structural representation includes:
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine can participate in various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently.
The mechanism of action for biological activities attributed to 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine is not fully elucidated but may involve:
Research into its pharmacological properties indicates potential effects on central nervous system targets, although further studies are necessary for comprehensive understanding.
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine has potential applications in:
The pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in drug discovery, first identified over a century ago. The foundational synthesis of monosubstituted 1H-pyrazolo[3,4-b]pyridine (R₃ = Ph) was reported by Ortoleva in 1908 via treatment of diphenylhydrazone and pyridine with iodine [3] [7]. This bicyclic framework gained significant attention due to its structural resemblance to purine nucleobases adenine and guanine, enabling biomimetic interactions with biological targets [3] [7]. The scaffold's versatility is evidenced by the explosive growth in derivative development – over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine compounds have been documented in scientific literature and patents as of 2022, appearing in more than 5,500 references (including 2,400 patents) [3] [7]. This molecular architecture permits extensive structural diversification with substituents possible at five key positions (N1, C3, C4, C5, C6), creating vast opportunities for structure-activity relationship exploration and target-specific optimization in drug design campaigns [7].
Table 1: Distribution of Substituents at Key Positions in Documented 1H-Pyrazolo[3,4-b]pyridine Derivatives (Source: SciFinder Analysis 2012-2022)
Position | Most Common Substituent | Prevalence (%) | Secondary Substituents (Prevalence) |
---|---|---|---|
N1 | Methyl | 31.78% | Alkyl (23.27%), Phenyl (15.17%), H (19.70%) |
C3 | Methyl | 46.77% | H (30.83%), Heterocycle (4.88%), NH₂ (4.69%) |
C4-C6 | Diverse functionalization | Variable | Carbonyl, Hydroxy, Aryl, Heteroaryl |
The scaffold's pharmaceutical significance is demonstrated by DrugBank records identifying 14 distinct 1H-pyrazolo[3,4-b]pyridine derivatives in various research and development phases as of 2022: 7 classified as Experimental (demonstrating confirmed biological activity), 5 as Investigational (undergoing clinical evaluation), and 2 as Approved drugs [3] [7]. This trajectory underscores the scaffold's transition from chemical curiosity to validated pharmacophore with established clinical relevance.
The strategic incorporation of methyl groups at the N1 position emerged as a critical advancement in pyrazolo[3,4-b]pyridine chemistry. This structural modification addressed fundamental challenges in regioselectivity and tautomeric stability inherent to the parent system. Computational analyses (AM1 and DFT methods) established the significant thermodynamic preference (~37.03 kJ/mol or 9 kcal/mol) for the 1H-tautomer over the 2H-tautomer in unsubstituted derivatives, resolving earlier synthetic ambiguities [3] [7]. The N1-methyl substitution effectively locked the tautomeric form, eliminated regioisomeric complications during synthesis, and enhanced aromaticity across both rings through optimized π-electron delocalization [7].
Synthetic methodologies evolved substantially from Bulow's 1911 report of N-phenyl-3-methyl derivatives using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid [3] [7]. Contemporary approaches now leverage diverse strategies including multicomponent reactions, transition metal-catalyzed cross-couplings, and ring-closing metatheses to access N1-methylated derivatives with complex substitution patterns. The predominance of N1-methyl variants (31.78% of all documented derivatives) reflects their synthetic accessibility and enhanced physicochemical profiles [7].
Table 2: Historical Development of N1-Methyl Pyrazolo[3,4-b]pyridine Derivatives
Time Period | Key Advancement | Significance |
---|---|---|
1908-1911 | Ortoleva's foundational synthesis; Bulow's N-phenyl derivatives | Established core synthetic approaches to bicyclic framework |
Mid-20th C. | Tautomeric characterization; Regioselectivity challenges in substitution reactions | Recognized need for N-blocking strategies |
1980s-2000s | Computational studies confirming 1H-tautomer stability; N1-methylation protocols | Provided theoretical basis for regiocontrolled synthesis |
2012-Present | Targeted kinase inhibitors; Immuno-oncology applications (PD-1/PD-L1 inhibitors) | Translation to clinical candidates; 14 compounds in DrugBank pipeline [3] [7] |
The therapeutic focus for N1-methyl derivatives has expanded dramatically, particularly since 2012, with applications spanning tyrosine kinase inhibitors, antiviral agents, and most notably, immuno-oncology therapeutics. The ring-fused 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives exemplify this evolution, with compound D38 demonstrating potent PD-1/PD-L1 inhibition (IC₅₀ = 9.6 nM) through a unique small-molecule approach distinct from antibody-based therapies [4].
The hydroxymethyl (-CH₂OH) functionalization at the C5 position represents a strategic molecular design element that significantly enhances the drug-like properties and target engagement capabilities of pyrazolo[3,4-b]pyridine derivatives. This polar substituent serves multiple critical roles in medicinal chemistry applications:
In pyrazolo[3,4-b]pyridines specifically, the C5-hydroxymethyl substitution has demonstrated significant biological effects. Molecular hybridization strategies incorporating this moiety have yielded compounds with dual antimicrobial and anticancer activities. Notably, Schiff base derivative 7b (incorporating the hydroxymethyl-pyrazolopyridine core) exhibited exceptional potency against MCF7 breast adenocarcinoma cells (IC₅₀ = 0.0001 μM) and Hep G2 hepatocellular carcinoma cells (IC₅₀ = 0.0158 μM), surpassing doxorubicin in activity against the former cell line . The hydroxymethyl analog also demonstrated potent antifungal activity against Fusarium oxysporum (MIC = 0.98 μg/mL), rivaling amphotericin B .
Table 3: Biological Activities of C5-Hydroxymethyl Pyrazolo[3,4-b]pyridine Derivatives
Biological Activity | Derivative Structure | Potency | Reference Standard |
---|---|---|---|
Antiproliferative (MCF7 cells) | Schiff base derivative 7b | IC₅₀ = 0.0001 μM | Doxorubicin (IC₅₀ = 0.099 μM) |
Antiproliferative (Hep G2 cells) | Schiff base derivative 7b | IC₅₀ = 0.0158 μM | Doxorubicin (IC₅₀ = 0.008 μM) |
Antifungal (Fusarium oxysporum) | Hydroxymethyl core derivative | MIC = 0.98 μg/mL | Amphotericin B (MIC = 0.03-0.98 μg/mL) |
PD-1/PD-L1 Inhibition | Ring-fused pyrazolopyridine derivative D38 | IC₅₀ = 9.6 nM; EC₅₀ = 1.61 μM (cell assay) | Monoclonal antibody therapeutics |
The hydroxymethyl group's impact extends beyond direct target binding to influence physicochemical properties. It significantly improves aqueous solubility compared to unsubstituted or alkyl-substituted analogs, addressing a common limitation in heterocyclic drug development. This enhanced solubility-profile facilitates formulation development and improves bioavailability parameters [5] . Additionally, the group's metabolic stability and low potential for generating reactive intermediates contribute to improved safety profiles in preclinical assessments .
Table 4: Documented Chemical Identifiers for 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
Identifier Type | Value |
---|---|
Systematic Name | {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol |
CAS Registry 1 | 2097329-63-8 |
CAS Registry 2 | 1221288-28-3 |
Molecular Formula | C₈H₉N₃O |
Other Synonyms | (1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-5-YL)METHANOL; 1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-methanol; MFCD17016020; WYB28828; PB19524; AS-51175 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: